molecular formula C13H9Cl2NO B1463403 3-(3,4-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187170-94-0

3-(3,4-Dichlorobenzoyl)-4-methylpyridine

Cat. No. B1463403
CAS RN: 1187170-94-0
M. Wt: 266.12 g/mol
InChI Key: XZLBJOLWUYDYIY-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dichlorobenzoyl)-4-methylpyridine” is a derivative of 3,4-Dichlorobenzoyl chloride . The 3,4-Dichlorobenzoyl chloride is prepared by refluxing 3,4-Dichlorobenzoic Acid with Thionyl Chloride .


Synthesis Analysis

The synthesis of 3,5-dichlorobenzamide compounds, which are similar to the target compound, involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions occur in N,N′-dimethylformamide solution at 60 °C .


Molecular Structure Analysis

The molecular formula of 3,4-Dichlorobenzoyl chloride, a related compound, is C7H3Cl3O . The IUPAC Standard InChI is InChI=1S/C7H3Cl3O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H .


Chemical Reactions Analysis

The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorobenzoyl chloride, a related compound, are as follows: It has a melting point of 30-33 °C (lit.), a boiling point of 242 °C (lit.), and a molecular weight of 209.46 . It appears as a white to yellowish crystalline low melting solid .

Scientific Research Applications

Hydrogen Bonded Supramolecular Structures

A study involving the self-assembly of molecular salts from the interaction of 2-amino-4-methylpyridine with various aromatic carboxylic acids demonstrated the formation of organic salts with extensive classical hydrogen bonds and other noncovalent interactions. These salts exhibit supramolecular architectures involving 1D–3D frameworks due to the synergistic effect of these interactions, highlighting the potential of similar compounds in the design and development of molecular frameworks and materials science applications (N. C. Khalib et al., 2014).

Novel Tetraazaporphyrin Complexes

Research on the tetramerization reaction of specific thiophenes has led to the development of bis(4-methylpyridine) complexes with unique structural and electronic properties. These complexes have potential applications in materials science, particularly in the development of novel organic electronic and photonic devices due to their unique optical and electrochemical characteristics (Takeshi Kimura et al., 2011).

Crystal Structure Analysis

The synthesis and crystal structure determination of various compounds, including those involving pyridine derivatives, contribute significantly to the understanding of molecular interactions and structural chemistry. Such studies are crucial for the pharmaceutical industry and materials science, providing a basis for the design of new compounds with desired properties and activities (Zou Xia, 2001).

Crown Ether Derivatives for Sensing and Complexation

Research into the synthesis and characterization of new benzo-15-crown-5 ethers with salicylic Schiff base substitutions has implications for the development of novel sensors and complexation agents. These compounds have been studied for their ability to form crystalline complexes with sodium perchlorate, showcasing their potential in analytical chemistry and sensor technology (Zeliha Hayvalı et al., 2003).

Hydration Products of Pyridine Derivatives

The structural analysis of hydration products from specific pyridine derivatives has helped in understanding the hydrogen bonding and π-π interactions at the molecular level. Such insights are valuable for the design of new materials and pharmaceuticals, where control over molecular assembly and interaction is desired (P. Waddell et al., 2011).

Theoretical and Experimental Insights

Studies combining experimental data with theoretical calculations on various pyridine salts have provided a deeper understanding of non-covalent interactions, which are fundamental to the development of supramolecular chemistry and the design of molecular devices. These insights are crucial for advancing the field of molecular electronics and the development of novel molecular structures (M. Hanif et al., 2020).

Safety And Hazards

3,4-Dichlorobenzoyl chloride is a dangerous compound. It causes severe skin burns and eye damage . It is also sensitive to moisture .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-10(8)13(17)9-2-3-11(14)12(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLBJOLWUYDYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226010
Record name (3,4-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorobenzoyl)-4-methylpyridine

CAS RN

1187170-94-0
Record name (3,4-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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